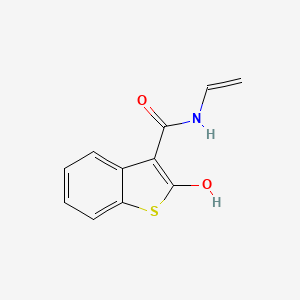
2,6-Dimethylocta-5,7-dien-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylocta-5,7-dien-4-ol is an organic compound with the molecular formula C10H18O. It is a type of monoterpenoid alcohol, which is a class of compounds commonly found in essential oils and known for their aromatic properties. This compound is also known by other names such as geraniol and nerol, depending on its stereochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-5,7-dien-4-ol can be achieved through several methods. One common method involves the reduction of citral, a naturally occurring compound found in the essential oils of plants like lemongrass. The reduction process typically uses sodium borohydride (NaBH4) as the reducing agent under mild conditions .
Another synthetic route involves the isomerization of linalool, another monoterpenoid alcohol. This process can be catalyzed by acids or bases, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as essential oils. The compound can be isolated through distillation and purification processes. Additionally, chemical synthesis methods, such as the reduction of citral, are scaled up for industrial production to meet the demand for this compound in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylocta-5,7-dien-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction of the compound can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Chromic acid, potassium permanganate.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Thioacetic acid, triphenylphosphine.
Major Products
Oxidation: Geranial, neral.
Reduction: 2,6-Dimethyloctanol.
Substitution: Thioacetates.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,6-Dimethylocta-5,7-dien-4-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors, influencing cellular processes. For example, its pheromone activity in insects is mediated through binding to olfactory receptors, triggering behavioral responses .
In medicinal applications, its antimicrobial effects are thought to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylocta-5,7-dien-4-ol is similar to other monoterpenoid alcohols such as:
Geraniol: Another isomer with similar chemical properties but different stereochemistry.
Nerol: The cis-isomer of geraniol, also found in essential oils.
Linalool: A related compound with a slightly different structure, commonly used in fragrances and flavors.
The uniqueness of this compound lies in its specific stereochemistry and its distinct applications in various fields, from chemistry to biology and industry .
Eigenschaften
CAS-Nummer |
112369-53-6 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2,6-dimethylocta-5,7-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,7-8,10-11H,1,6H2,2-4H3 |
InChI-Schlüssel |
URNNEBUYFWSLAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C=C(C)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


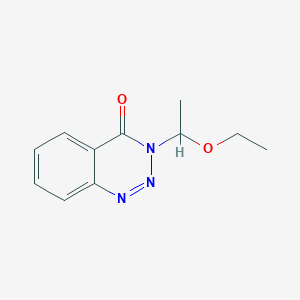
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)
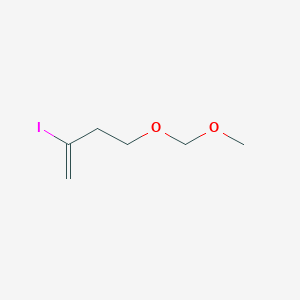

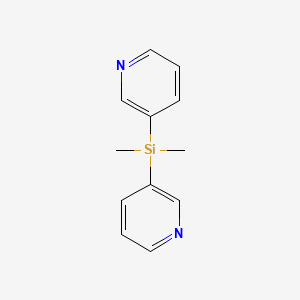
![2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-](/img/structure/B14300368.png)
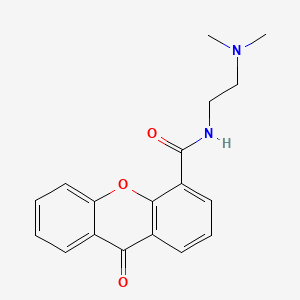

![5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14300383.png)
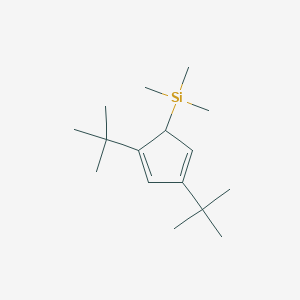
![6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14300396.png)

